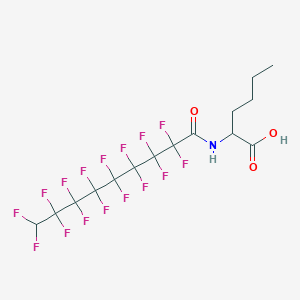![molecular formula C15H22ClN3O B15014443 Urea, 1-(3-chlorophenyl)-3-[3-(1-piperidyl)propyl]-](/img/structure/B15014443.png)
Urea, 1-(3-chlorophenyl)-3-[3-(1-piperidyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N’-(3-piperidinopropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and a piperidinopropyl moiety in its structure suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(3-piperidinopropyl)urea typically involves the reaction of 3-chloroaniline with 3-(piperidin-1-yl)propyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(3-piperidinopropyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-N’-(3-piperidinopropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N’-(3-piperidinopropyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group can enhance its binding affinity to certain targets, while the piperidinopropyl moiety may influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-N’-(3-piperidinopropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
N-(3-chlorophenyl)-N’-(3-piperidinopropyl)thiourea: Contains a thiourea group, which may exhibit different reactivity and biological activity.
Uniqueness
N-(3-chlorophenyl)-N’-(3-piperidinopropyl)urea is unique due to the specific combination of the chlorophenyl and piperidinopropyl groups, which can confer distinct chemical and biological properties. Its urea moiety also provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C15H22ClN3O |
|---|---|
Poids moléculaire |
295.81 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(3-piperidin-1-ylpropyl)urea |
InChI |
InChI=1S/C15H22ClN3O/c16-13-6-4-7-14(12-13)18-15(20)17-8-5-11-19-9-2-1-3-10-19/h4,6-7,12H,1-3,5,8-11H2,(H2,17,18,20) |
Clé InChI |
WTCHCIYARWAJAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014376.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014394.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15014418.png)

![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B15014442.png)
